molecular formula C9H18Si B11942077 Silane, 2-cyclohexen-1-yltrimethyl- CAS No. 40934-71-2

Silane, 2-cyclohexen-1-yltrimethyl-

Cat. No.: B11942077
CAS No.: 40934-71-2
M. Wt: 154.32 g/mol
InChI Key: FCACYTOEWPLUEG-UHFFFAOYSA-N
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Description

Silane, 2-cyclohexen-1-yltrimethyl- is an organosilicon compound with the molecular formula C9H18Si. It is characterized by a cyclohexene ring attached to a trimethylsilyl group. This compound is part of a broader class of organosilanes, which are known for their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, 2-cyclohexen-1-yltrimethyl- typically involves the hydrosilylation of 2-cyclohexen-1-yl with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the Si-H bond across the double bond of the cyclohexene ring.

Industrial Production Methods: In an industrial setting, the production of Silane, 2-cyclohexen-1-yltrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: Silane, 2-cyclohexen-1-yltrimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can participate in reduction reactions, often facilitated by radical initiators.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silane derivatives.

    Substitution: Functionalized silanes with various substituents.

Scientific Research Applications

Silane, 2-cyclohexen-1-yltrimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

    Biology: The compound is explored for its potential in modifying biomolecules and surfaces, enhancing their properties for various biological applications.

    Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices due to its biocompatibility.

    Industry: It is utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.

Mechanism of Action

The mechanism by which Silane, 2-cyclohexen-1-yltrimethyl- exerts its effects involves the formation of silicon-carbon bonds. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets through its silicon atom, which can form bonds with oxygen, nitrogen, and other elements, influencing the pathways involved in its reactions.

Comparison with Similar Compounds

  • 1-Cyclododecen-1-yl(trimethyl)silane
  • Trimethyl(6-methyl-1-cyclohexen-1-yl)silane
  • Trimethyl(6-phenyl-1-cyclohexen-1-yl)silane
  • Trimethyl(3-phenyl-2-cyclohexen-1-yl)silane

Comparison: Silane, 2-cyclohexen-1-yltrimethyl- is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its cyclohexene ring provides additional steric and electronic effects, influencing its behavior in chemical reactions.

Properties

CAS No.

40934-71-2

Molecular Formula

C9H18Si

Molecular Weight

154.32 g/mol

IUPAC Name

cyclohex-2-en-1-yl(trimethyl)silane

InChI

InChI=1S/C9H18Si/c1-10(2,3)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3

InChI Key

FCACYTOEWPLUEG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CCCC=C1

Origin of Product

United States

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